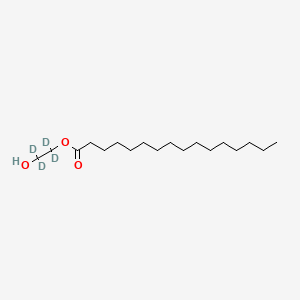
(22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside is a complex steroidal glycoside. This compound is characterized by its unique structure, which includes a steroid backbone with an epidioxy group and a glucopyranoside moiety. It is found in certain fungi and plants and has attracted interest due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside typically involves multiple steps, starting from ergosterol. The key steps include:
Oxidation: Ergosterol is oxidized to introduce the epidioxy group.
Glycosylation: The hydroxyl group at the 3-position is glycosylated using a glucopyranosyl donor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. biotechnological methods involving the cultivation of fungi or plants that naturally produce this compound can be employed. Extraction and purification processes are then used to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
(22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The epidioxy group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to remove the epidioxy group.
Substitution: The glucopyranoside moiety can be substituted with other sugar units.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Glycosyl donors and catalysts like Lewis acids.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of reduced steroidal compounds.
Substitution: Formation of various glycoside derivatives.
Scientific Research Applications
(22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a model compound to study steroidal glycosides.
Biology: Investigated for its potential role in fungal and plant metabolism.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of (22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Steroid Receptors: Modulating the activity of steroid hormone receptors.
Inhibiting Enzymes: Inhibiting key enzymes involved in inflammatory pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ergosterol: The precursor to (22E,24R)-5alpha,8alpha-Epidioxyergosta-6,22-dien-3beta-ol 3-O-beta-D-glucopyranoside.
Ergosterol Peroxide: Another oxidized derivative of ergosterol.
Steroidal Glycosides: A broad class of compounds with similar glycosidic linkages.
Uniqueness
This compound is unique due to its specific epidioxy group and glucopyranoside moiety, which confer distinct biological activities compared to other steroidal glycosides.
Properties
Molecular Formula |
C34H54O8 |
|---|---|
Molecular Weight |
590.8 g/mol |
IUPAC Name |
2-[[(1S,6R,10R,15S)-5-(5,6-dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C34H54O8/c1-19(2)20(3)7-8-21(4)23-9-10-25-31(23,5)13-12-26-32(6)14-11-22(17-33(32)15-16-34(25,26)42-41-33)39-30-29(38)28(37)27(36)24(18-35)40-30/h7-8,15-16,19-30,35-38H,9-14,17-18H2,1-6H3/t20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31-,32-,33-,34+/m1/s1 |
InChI Key |
CKJZKFPVVUQBMB-BIYBYZBUSA-N |
Isomeric SMILES |
CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCC3[C@]24C=C[C@@]5([C@@]3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)OO4)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)OO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


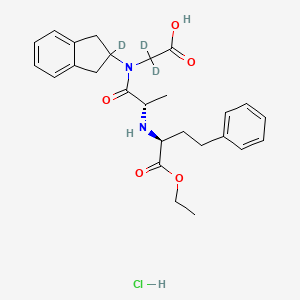

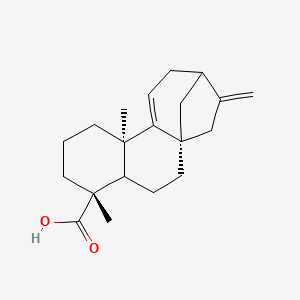
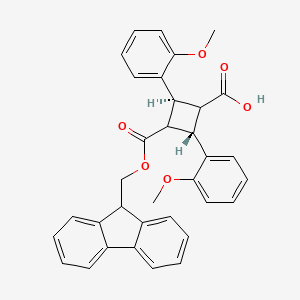
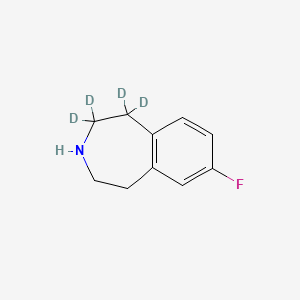
![[pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)
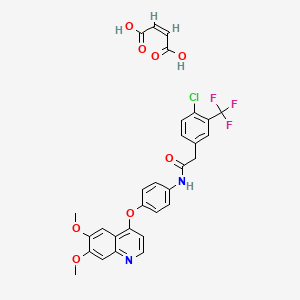
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)
![[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone](/img/structure/B12426877.png)
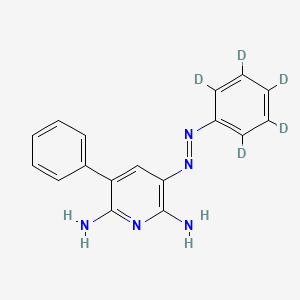
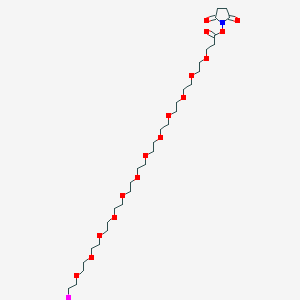
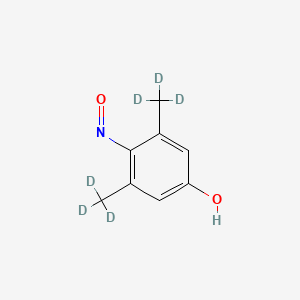
![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)
